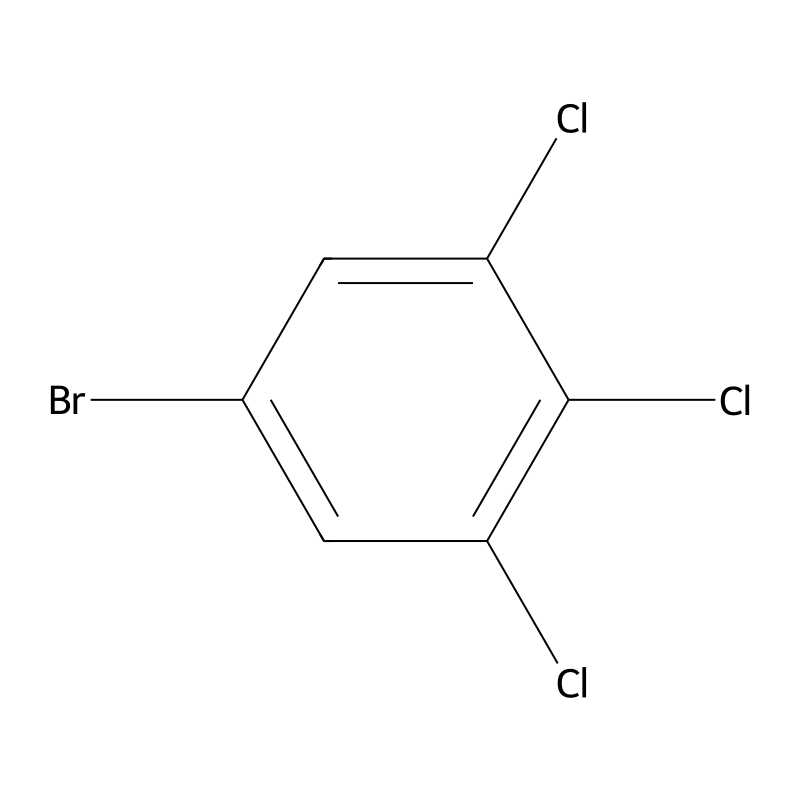

5-Bromo-1,2,3-trichlorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate for Pharmaceutical Development

5-Bromo-1,2,3-trichlorobenzene finds its primary application in scientific research as a multipurpose intermediate for the synthesis of various pharmaceutical compounds []. Its chemical structure, with a bromine atom at position 5 and three chlorine atoms at positions 1, 2, and 3 of the benzene ring, allows for targeted functionalization during organic synthesis.

Research has shown the utility of 5-Bromo-1,2,3-trichlorobenzene in the preparation of isoxazole derivatives []. Isoxazoles are a class of heterocyclic compounds with diverse biological activities, including potential as antiparasitics. A specific example involves the development of compounds targeting Rhipicephalus sanguineus nymphs, which are tick vectors of diseases like canine babesiosis [].

5-Bromo-1,2,3-trichlorobenzene is an aromatic compound characterized by the presence of a bromine atom and three chlorine atoms attached to a benzene ring. Its molecular formula is C₆H₂BrCl₃, and it has a molecular weight of 260.34 g/mol. The compound is known for its moderate solubility in organic solvents and is primarily utilized as an intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .

The compound's structure features a bromine atom located at the 5-position and chlorine substituents at the 1, 2, and 3-positions of the benzene ring. This specific arrangement contributes to its unique chemical properties and reactivity.

Since 5-Bromo-TClB acts as an intermediate, it doesn't have a well-defined mechanism of action in biological systems. Its primary function lies in forming the core structure of various pharmaceuticals that may have specific mechanisms depending on their target molecules.

- Limited data exists on the specific hazards of 5-Bromo-TClB. However, halogenated aromatics can exhibit some degree of toxicity. As a general precaution, it's advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

One significant reaction involving this compound is the halogen dance reaction, where a halogen atom shifts position on the aromatic ring under basic conditions. This reaction allows for the transformation of 1-bromo-2,3,4-trichlorobenzene into 5-bromo-1,2,3-trichlorobenzene using potassium tert-butoxide as a catalyst in solvents like tetrahydrofuran .

5-Bromo-1,2,3-trichlorobenzene exhibits biological activity that makes it a valuable intermediate for synthesizing biologically active compounds. It has been noted for its potential use in developing pharmaceuticals aimed at controlling parasitic infections . The compound's halogenated structure often enhances its biological properties, making it suitable for further modifications to improve efficacy against specific targets.

The synthesis of 5-bromo-1,2,3-trichlorobenzene typically involves several steps:

- Starting Material: The process often begins with 1-bromo-2,3,4-trichlorobenzene as an intermediate.

- Bromination: A brominating agent (e.g., bromine or N-bromosuccinimide) is reacted with the starting material in the presence of an acidic catalyst to form an intermediate.

- Isomerization: The intermediate is then treated with potassium tert-butoxide in tetrahydrofuran or similar solvents to facilitate the halogen dance reaction, yielding 5-bromo-1,2,3-trichlorobenzene .

This method has been highlighted for its environmentally favorable profile due to lower byproduct formation compared to traditional methods.

5-Bromo-1,2,3-trichlorobenzene finds applications primarily as an intermediate in:

- Pharmaceuticals: It is used for synthesizing compounds that target various biological pathways.

- Agrochemicals: The compound serves as a precursor for developing pesticides and herbicides.

- Material Science: It may also be involved in synthesizing polymer materials with specific properties due to its halogenated nature .

Studies involving 5-bromo-1,2,3-trichlorobenzene focus on its interactions with biological systems and other chemical compounds. Its halogenated structure allows it to engage in various interactions that can affect biological activity and chemical reactivity. Research indicates that modifications to this compound can enhance its efficacy against specific pathogens or pests.

Several compounds share structural similarities with 5-bromo-1,2,3-trichlorobenzene. Here are some notable examples:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 1-Bromo-2,3-dichlorobenzene | 0.89 | Two chlorine atoms; less complex than target |

| 1-Bromo-2,3,5-trichlorobenzene | 0.88 | Different chlorine positioning; more reactive |

| 1-Bromo-2,4-dichlorobenzene | 0.87 | Alternative substitution pattern; varied reactivity |

| 1-Bromo-2,4,5-trichlorobenzene | 0.84 | Three chlorines; different positioning |

XLogP3

GHS Hazard Statements

H302 (80.21%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (80.21%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (80.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (19.79%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant